molecular formula C12H19N3O6 B559678 2'-O-(2-Methoxyethyl)-cytidine CAS No. 223777-16-0

2'-O-(2-Methoxyethyl)-cytidine

Cat. No.: B559678
CAS No.: 223777-16-0
M. Wt: 301.30 g/mol
InChI Key: YKOGMMXZKKVMBT-QCNRFFRDSA-N
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Description

2’-O-(2-Methoxyethyl)-cytidine is a chemically modified nucleoside analog. It is a derivative of cytidine, where the 2’-hydroxyl group of the ribose sugar is replaced with a 2-methoxyethyl group. This modification enhances the stability and binding affinity of the nucleoside, making it a valuable component in antisense oligonucleotides and other nucleic acid-based therapeutics .

Mechanism of Action

Target of Action

2’-O-(2-Methoxyethyl)-cytidine, also known as Volanesorsen, is a 20-nucleotide partially 2’-O-(2-Methoxyethyl) (2’-MOE)–modified antisense oligonucleotide (ASO) gapmer . The primary targets of this compound are specific mRNA sequences. By binding to these target mRNAs, it modulates the translation of proteins or eliminates toxic RNA .

Mode of Action

The compound works by hybridizing to its target complementary mRNA . This interaction may alter the site of splicing or result in RNA degradation through RNase H activity . The 2’-O-(2-Methoxyethyl) modification on the ribose moiety has consistently demonstrated greater metabolic stability and higher binding affinity to the target .

Biochemical Pathways

The specific biochemical pathways affected by 2’-O-(2-Methoxyethyl)-cytidine depend on the target mRNA. By modulating the translation of proteins or eliminating toxic RNA, it can influence various biochemical pathways .

Pharmacokinetics

Volanesorsen is highly bound to plasma proteins that are similar in mice, monkeys, and humans . In all species, plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase following subcutaneous bolus administration . The plasma metabolite profiles of Volanesorsen are similar across species, with Volanesorsen as the major component . Various shortened oligonucleotide metabolites were identified in tissues in the multiple-dose mouse and monkey studies .

Result of Action

The molecular and cellular effects of 2’-O-(2-Methoxyethyl)-cytidine’s action are primarily the result of its interaction with target mRNA. By altering the site of splicing or causing RNA degradation, it can modulate the translation of proteins or eliminate toxic RNA . This can lead to changes in cellular function depending on the specific mRNA target.

Biochemical Analysis

Biochemical Properties

2’-O-(2-Methoxyethyl)-cytidine exhibits improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity compared to phosphorothioate DNA (PS-DNA) . The MOE modification offers these advantages, making it a valuable tool in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in RNA processing and degradation .

Cellular Effects

In cellular processes, 2’-O-(2-Methoxyethyl)-cytidine has shown to influence cell function . It has been observed to enhance RNA affinity and improve cellular uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the context of the cellular environment .

Molecular Mechanism

The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to its target mRNA molecules and modulates their function, which can lead to changes in protein synthesis and cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-O-(2-Methoxyethyl)-cytidine can change. It has been noted for its stability and resistance to degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, although these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-O-(2-Methoxyethyl)-cytidine can vary with different dosages in animal models . Studies have shown that it is highly bound to plasma proteins in mice, monkeys, and humans .

Metabolic Pathways

2’-O-(2-Methoxyethyl)-cytidine is involved in various metabolic pathways . It interacts with enzymes and cofactors involved in RNA processing and degradation .

Transport and Distribution

2’-O-(2-Methoxyethyl)-cytidine is transported and distributed within cells and tissues . It is highly bound to plasma proteins, which could play a role in its transport . Its distribution is dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 h .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(2-Methoxyethyl)-cytidine typically involves the alkylation of cytidine. One common method includes dissolving cytidine in a polar solvent and then reacting it with an alkylating reagent such as 2-methoxyethyl chloride in the presence of a base like sodium hydride . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2’-O-(2-Methoxyethyl)-cytidine follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including crystallization and chromatography, to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2’-O-(2-Methoxyethyl)-cytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the 2’-position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-(2-Methoxyethyl)-cytidine is unique due to its combination of enhanced nuclease resistance, increased binding affinity, and reduced toxicity. These properties make it particularly valuable in the development of antisense oligonucleotides and other nucleic acid-based therapeutics .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOGMMXZKKVMBT-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454431
Record name 2'-O-(2-Methoxyethyl)-cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223777-16-0
Record name 2′-O-(2-Methoxyethyl)cytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223777-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-(2-Methoxyethyl)-cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the provided research paper answer questions about the biological activity or applications of 2'-O-(2-Methoxyethyl)-cytidine?

A2: Unfortunately, no. The research paper primarily focuses on the chemical synthesis of this compound and its uridine analog. [] To explore the biological activity, applications, or properties of this compound, further research and literature beyond this specific paper are needed.

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